
5-Chloro-8-ethynylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-ethynylquinoline is an organic compound with the molecular formula C₁₁H₆ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a chlorine atom at the 5th position and an ethynyl group at the 8th position on the quinoline ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 8-hydroxyquinoline to form 5-chloro-8-hydroxyquinoline, which is then subjected to further reactions to introduce the ethynyl group .
Industrial Production Methods: Industrial production of 5-Chloro-8-ethynylquinoline may involve large-scale chlorination and ethynylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-8-ethynylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Coupling reactions produce complex organic molecules with extended conjugation .
Aplicaciones Científicas De Investigación
5-Chloro-8-ethynylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Medicine: Derivatives of quinoline, including this compound, have potential therapeutic applications, particularly in the development of antiviral and anticancer agents
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-ethynylquinoline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atom can form hydrogen bonds or halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of an ethynyl group.
8-Ethynylquinoline: Lacks the chlorine atom at the 5th position.
5-Chloroquinoline: Lacks the ethynyl group at the 8th position
Uniqueness: 5-Chloro-8-ethynylquinoline is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H6ClN |
|---|---|
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
5-chloro-8-ethynylquinoline |
InChI |
InChI=1S/C11H6ClN/c1-2-8-5-6-10(12)9-4-3-7-13-11(8)9/h1,3-7H |
Clave InChI |
CKJNWAIZKZZVMK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)
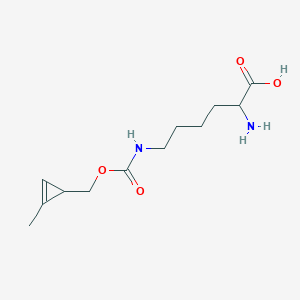
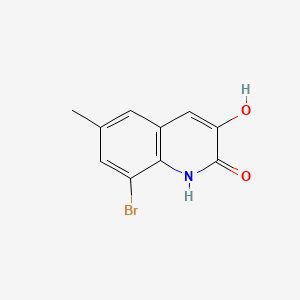
![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)
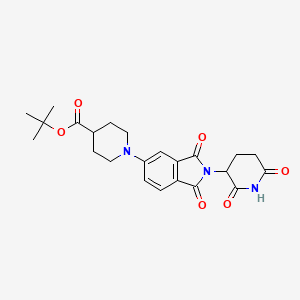
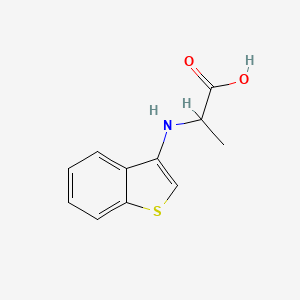
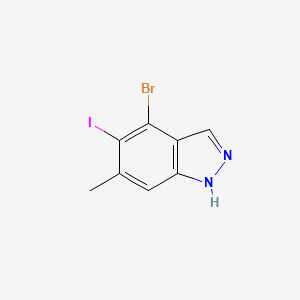
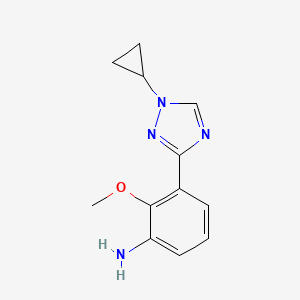

![3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
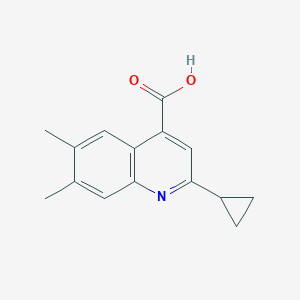
![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)
